molecular formula C8H9Cl2NO B7947831 (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B7947831
M. Wt: 206.07 g/mol
InChI Key: UYQLHGNVIKNTDS-FJXQXJEOSA-N
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Description

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: BD34566) is a chiral amine derivative of the dihydrobenzofuran scaffold. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol and a purity of 98% . The compound features a chlorine substituent at position 5 of the benzofuran ring and an (R)-configured amine at position 3, forming a hydrochloride salt to enhance solubility and stability. It is marketed as a building block for pharmaceutical and agrochemical research, available in 250 mg, 1 g, and 100 mg packaging .

Properties

IUPAC Name

(3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQLHGNVIKNTDS-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Chlorination: The 5-position of the benzofuran ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Reduction: The resulting 5-chlorobenzofuran is then reduced to introduce the dihydro functionality. This can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Amination: The 3-position is aminated using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can further modify the dihydrobenzofuran ring or the amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

Medicinal Chemistry

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific enzymes related to cancer proliferation pathways .
  • Neuropharmacology : Compounds structurally similar to (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine have shown potential in modulating neurotransmitter systems. This suggests applications in treating neurological disorders .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways and drug interactions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various microbial strains. This property is being explored for potential applications in developing new antibiotics .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on leukemia cell lines. The compound demonstrated significant growth inhibition with an IC50 value indicating its potential as a therapeutic agent against hematological malignancies .

Study 2: Neuropharmacological Effects

Research on similar benzofuran derivatives revealed interactions with serotonin receptors, suggesting that (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine could influence mood regulation and anxiety disorders .

Mechanism of Action

The mechanism of action of ®-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Bromine-Substituted Analogs
  • (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 10-F765004):

    • Substitution: Bromine at position 4 instead of chlorine at position 5.
    • Stereochemistry: (S)-configuration.
    • Price: Significantly higher (€1,055.00/g vs. ~€170.00/g for the chloro analog) .
    • Impact: Bromine’s larger atomic radius may alter steric interactions in target binding.
  • (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1965314-59-3): Substitution: Bromine at position 5 (same as the chloro compound). Similarity: Structural similarity score of 1.00 .
Fluoro-Substituted Analogs
  • (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: OMXX-277512-01):
    • Substitution: Fluorine at position 6.
    • Molecular Weight: 189.61 g/mol (vs. 206.07 g/mol for the main compound) .
    • Impact: Fluorine’s high electronegativity and small size may enhance metabolic stability.

Positional Isomers

  • (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: MFCD24435423):

    • Substitution: Chlorine at position 7 instead of 5.
    • Stereochemistry: (S)-configuration.
    • Safety: Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
  • 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1228565-88-5):

    • Substitution: Bromine at position 6.
    • Similarity Score: 0.98 .
    • Relevance: Positional differences may reduce overlap in biological activity.

Non-Halogenated Derivatives

  • (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 1810074-72-6): Substitution: No halogen at position 5. Purity: 95% (vs. 98% for the main compound) . Price: Lower cost due to simpler synthesis.
  • (S)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 860689-81-2): Purity: 96% .

Functional Group Variations

  • Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride (CAS: 594-15-8): Substitution: Methoxycarbonyl group at position 5. Price: $1,628.00/g .
  • (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2177264-44-5):

    • Substitution: Trifluoromethoxy group at position 5.
    • Price: $1,422.00/g .
    • Impact: The trifluoromethoxy group enhances lipophilicity and bioavailability.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Substituent (Position) Halogen Stereochemistry Purity Price (per 1g)
(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine HCl BD34566 Cl (5) Cl R 98% ~€170.00
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine HCl 10-F765004 Br (4) Br S N/A €1,055.00
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl 1965314-59-3 Br (5) Br R N/A N/A
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl MFCD24435423 Cl (7) Cl S N/A N/A
(R)-2,3-Dihydrobenzofuran-3-amine HCl 1810074-72-6 None None R 95% N/A

Table 2: Physicochemical Properties

Compound Name Molecular Weight Molecular Formula Key Hazard Statements
(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine HCl 206.07 C₈H₉Cl₂NO H302, H315, H319
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 189.61 C₈H₉ClFNO N/A
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl 192.07 C₈H₉Cl₂NO H302, H315, H319

Research Findings and Implications

Halogen Effects : Chlorine at position 5 provides a balance of steric bulk and electronegativity, favoring interactions with hydrophobic binding pockets. Bromine analogs, while similar, may face metabolic instability due to larger size .

Stereochemistry : The (R)-configuration in the main compound is critical for enantioselective activity, as seen in receptor-binding studies for analogous amines .

Positional Isomerism: Chlorine at position 5 vs.

Cost Drivers : Bromine and trifluoromethoxy substitutions increase synthesis complexity and cost .

Biological Activity

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The compound is characterized by the following structural formula:

  • Molecular Formula : C9H10ClN·HCl
  • Molecular Weight : 201.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate the activity of specific neurotransmitter receptors and enzymes, which can lead to therapeutic effects in various biological systems.

  • Receptor Interaction : The compound exhibits affinity for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Its antagonistic properties at this receptor suggest potential applications in treating mood disorders .
  • Enzyme Modulation : It has been utilized in biochemical assays to investigate enzyme activities and protein interactions, indicating its role in biochemical pathways related to cellular signaling and metabolism .

Antidepressant Effects

Recent studies have highlighted the potential antidepressant-like effects of this compound. In vitro pharmacological evaluations have demonstrated that compounds within its structural class can inhibit cAMP production by blocking 5-HT7 receptor activation. This mechanism may contribute to alleviating symptoms associated with depression and anxiety disorders .

Cytotoxicity Against Cancer Cells

The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives with similar scaffolds have shown selective cytotoxicity against BRCA2-deficient cancer cells, suggesting potential applications in cancer therapy . The inhibition of poly(ADP-ribose) polymerase (PARP) enzymes by certain derivatives indicates a pathway through which these compounds may exert their anticancer effects.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the interaction of this compound with serotonin receptors; showed significant antagonistic activity at 5-HT7 receptors .
Study 2Investigated the cytotoxic effects of benzofuran derivatives on BRCA2-deficient cells; some derivatives exhibited IC50 values as low as 0.079 μM .
Study 3Assessed antimicrobial properties; found that chloro-substituted benzofurans had enhanced activity against Candida albicans compared to unsubstituted analogs .

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzofuran backbone and chlorine substitution.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chiral Chromatography : SFC or HPLC with chiral stationary phases (e.g., amylose-based columns) to distinguish (R) and (S) enantiomers.
  • X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable.
    Electrochemical sensors (e.g., thin-film gold arrays) may also monitor real-time stability during experiments .

How can researchers address contradictions in reported biological activity data between enantiomers?

Advanced Question
Contradictions often arise from enantiomeric impurities or assay-specific variability . Methodological steps include:

Replicate Studies : Use identical enantiomerically pure batches (>98%) across assays.

Enantioselective Assays : Employ techniques like surface plasmon resonance (SPR) to measure binding kinetics for each enantiomer separately.

Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) to identify enantiomer-specific degradation .

Statistical Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line differences).

What experimental strategies are recommended for evaluating the compound’s stability under physiological conditions?

Advanced Question

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at timed intervals.
  • Thermal Stress Testing : Use differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS.
  • Humidity Chambers : Evaluate hygroscopicity and solid-state stability under controlled humidity (40–75% RH).

How can the compound’s interaction with central nervous system (CNS) targets be systematically investigated?

Advanced Question

  • In Silico Docking : Use molecular dynamics simulations to predict binding to GABA receptors or serotonin transporters, based on structural analogs with hypnotic or anxiolytic activity .
  • In Vitro Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation.
  • Behavioral Assays : Rodent models (e.g., elevated plus maze for anxiety) with enantiomer-specific dosing to isolate stereochemical effects.

What methodologies are suitable for resolving low solubility challenges in preclinical formulations?

Basic Question

  • Co-Solvent Systems : Test solubility in PEG-400, DMSO, or cyclodextrin complexes.
  • Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, characterized via dynamic light scattering (DLS) and dialysis release studies.

How should researchers design studies to elucidate metabolic pathways?

Advanced Question

Liver Microsome Incubations : Identify phase I metabolites (oxidation, dechlorination) using LC-MS/MS.

Recombinant CYP Enzymes : Pinpoint cytochrome P450 isoforms responsible for metabolism.

Stable Isotope Tracing : Use 13^{13}C-labeled compound to track metabolite incorporation in cell cultures.

What experimental controls are essential when analyzing this compound’s cytotoxicity?

Basic Question

  • Vehicle Controls : Match solvent concentrations (e.g., DMSO) to rule out solvent-induced effects.
  • Enantiomer Controls : Include (S)-enantiomer and racemic mixtures to isolate stereospecific toxicity.
  • Positive/Negative Controls : Use known cytotoxic agents (e.g., doxorubicin) and untreated cells for baseline comparison.

How can researchers validate the compound’s role in modulating enzyme activity (e.g., MMPs or kinases)?

Advanced Question

  • Fluorescence-Based Assays : Measure inhibition of recombinant human MMP3 or kinases using quenched fluorescent substrates .
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Crystallographic Studies : Co-crystallize the compound with target enzymes to identify binding motifs.

What statistical approaches are recommended for reconciling contradictory data in dose-response studies?

Advanced Question

  • Bootstrap Resampling : Assess confidence intervals for EC50_{50} values across replicates.
  • Bayesian Hierarchical Modeling : Account for between-study variability in meta-analyses.
  • Sensitivity Analysis : Identify outlier datasets influencing contradictory conclusions.

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